(2-Bromo-1-chloroethyl)benzene

Description

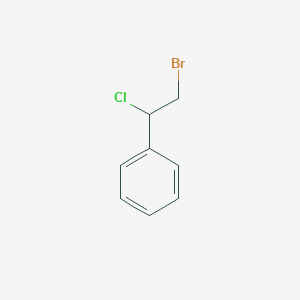

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZVRUOXFQXFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288323 | |

| Record name | (2-bromo-1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-78-2 | |

| Record name | Benzene, (2-bromo-1-chloroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-bromo-1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromo 1 Chloroethyl Benzene

Nucleophilic Substitution Reactions on the Halogenated Ethyl Moiety

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a halide ion, by a nucleophile. The specific mechanism of this substitution is highly dependent on the reaction conditions and the structure of the substrate.

The substitution of the bromine or chlorine atom in (2-bromo-1-chloroethyl)benzene can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. For this compound, the carbon atoms attached to the halogens are secondary, which can undergo SN2 reactions, although they are sterically more hindered than primary carbons.

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. In the case of this compound, the carbon atom adjacent to the phenyl group (C1) can form a resonance-stabilized benzylic carbocation upon departure of the chloride ion. The positive charge can be delocalized into the benzene (B151609) ring, significantly stabilizing the intermediate and favoring an SN1 pathway at this position. The other carbon (C2) would form a less stable secondary carbocation, making the SN1 pathway less likely at this position.

| Reaction Pathway | Substrate Structure Favorability | Nucleophile Requirement | Solvent Preference | Stereochemistry |

| SN1 | Tertiary > Secondary (especially benzylic/allylic) | Weak | Polar Protic | Racemization |

| SN2 | Primary > Secondary | Strong | Polar Aprotic | Inversion of Configuration |

In a molecule containing both bromine and chlorine as potential leaving groups, the one that is more readily displaced will preferentially participate in the substitution reaction. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.

Comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is a poor leaving group. This trend is due to the increasing basicity of the halide ions in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Therefore, the bromide ion is a better leaving group than the chloride ion.

In this compound, the C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, nucleophilic substitution is more likely to occur at the carbon bearing the bromine atom (C2).

| Halide Ion | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Good |

| Cl⁻ | HCl | ~ -7 | Moderate |

| F⁻ | HF | ~ 3.2 | Poor |

While intermolecular reactions are common, the structure of this compound does not readily lend itself to simple intramolecular cyclization reactions under typical nucleophilic substitution conditions. However, under specific conditions, such as the presence of a strong base, rearrangements can occur, often in competition with elimination reactions. For analogous compounds like (2-bromoethyl)benzene (B7723623), phenyl migration has been observed under certain conditions, leading to rearranged products. While not a direct intramolecular substitution, such rearrangements highlight the complex reactivity of phenyl-substituted alkyl halides.

Elimination Reactions Leading to Styrene (B11656) Derivatives

Elimination reactions of this compound involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond, leading to the formation of styrene derivatives.

Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a pi bond. This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. pressbooks.pub Strong, bulky bases favor E2 elimination.

The E1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, identical to the first step of the SN1 reaction. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate. E1 reactions often compete with SN1 reactions and are favored by weak bases and conditions that promote carbocation formation.

For this compound, the presence of a strong base will favor the E2 pathway. An E1 reaction could occur under conditions that favor carbocation formation, particularly at the benzylic position.

| Reaction Pathway | Base Requirement | Substrate Structure Favorability | Stereochemistry Requirement |

| E1 | Weak | Tertiary > Secondary (benzylic/allylic) | None |

| E2 | Strong | Tertiary > Secondary > Primary | Anti-periplanar |

Dehydrohalogenation of this compound can potentially lead to different constitutional isomers of halostyrenes. The regioselectivity of this elimination is governed by Zaitsev's rule. chadsprep.comchemistnotes.comZaitsev's rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. chadsprep.comopenstax.org

In the case of this compound, elimination of HBr would lead to a chlorostyrene, while elimination of HCl would lead to a bromostyrene. Given that bromide is a better leaving group, elimination of HBr is expected to be the predominant initial reaction. The position of the resulting double bond would be conjugated with the benzene ring, leading to a stabilized styrene derivative.

When a small, strong base is used, the Zaitsev product is typically favored. chemistnotes.com However, the use of a bulky base, such as potassium tert-butoxide, can lead to the formation of the Hofmann product, which is the less substituted alkene, due to steric hindrance preventing the base from accessing the more sterically hindered proton. chemistnotes.com

Stereochemical Outcomes and Stereoselectivity in Elimination Reactions

The elimination reactions of this compound, a vicinal dihalide, are predominantly bimolecular (E2) processes that exhibit significant stereoselectivity. The stereochemical outcome is dictated by the conformational arrangement of the substrate, specifically the requirement for an anti-periplanar geometry between the abstracted proton and the leaving group. chemistrysteps.comucalgary.cayoutube.com This geometric constraint ensures optimal overlap of the developing p-orbitals in the transition state, leading to the formation of a π-bond. youtube.com

This compound possesses two chiral centers, meaning it can exist as two pairs of enantiomers: (1R,2R)-/(1S,2S)- and (1R,2S)-/(1S,2R)-. The specific diastereomer used as the starting material determines the stereochemistry of the resulting alkene product. wikipedia.orglibretexts.org For an E2 reaction to occur, the molecule must adopt a conformation where a β-hydrogen and one of the halogen leaving groups (either bromide or chloride) are positioned at a dihedral angle of 180°.

Considering the elimination of HBr (dehydrobromination) or HCl (dehydrochlorination), different products can be formed. Due to the lower bond strength of the C-Br bond compared to the C-Cl bond, elimination of HBr is generally more facile.

Elimination from the (1R,2S) or (1S,2R) diastereomer: To achieve an anti-periplanar arrangement for the elimination of HBr, the molecule must rotate into a conformation where the hydrogen on the carbon bearing the chlorine and the bromine atom are opposite to each other. This specific conformation leads directly to the formation of the (E)-1-chloro-2-phenylethene. Conversely, elimination of HCl from the same diastereomer would require a different conformation, leading to (E)-1-bromo-2-phenylethene.

Elimination from the (1R,2R) or (1S,2S) diastereomer: Following the same principle, for HBr to be eliminated, a conformation with the β-hydrogen and bromine in an anti-periplanar relationship will lead to the formation of (Z)-1-chloro-2-phenylethene.

The reaction is therefore stereospecific; a given diastereomer will yield a specific stereoisomeric product. wikipedia.orgnih.gov While syn-periplanar eliminations are known, they are generally less favorable due to the higher energy of the eclipsed conformation required in the transition state and are typically observed only in rigid systems where an anti-periplanar arrangement is impossible. youtube.comyoutube.com

Thermochemical Aspects of Dehydrohalogenation Processes

In a typical dehydrohalogenation, a C-H bond and a C-X (X = Cl or Br) bond are broken, while a C=C π-bond and an H-X bond are formed.

| Bond Broken | BDE (kJ/mol) | Bond Formed | BDE (kJ/mol) |

|---|---|---|---|

| C-H (secondary) | ~413 | C=C (π-bond) | ~264 |

| C-Cl | ~339 | H-Cl | 431 |

| C-Br | ~285 | H-Br | 366 |

For dehydrochlorination: ΔH ≈ (BDEC-H + BDEC-Cl) - (BDEC=C π + BDEH-Cl) ΔH ≈ (413 + 339) - (264 + 431) = 752 - 695 = +57 kJ/mol

For dehydrobromination: ΔH ≈ (BDEC-H + BDEC-Br) - (BDEC=C π + BDEH-Br) ΔH ≈ (413 + 285) - (264 + 366) = 698 - 630 = +68 kJ/mol

Electrophilic Aromatic Substitution on the Benzene Ring

Directing Effects of the Halogenated Ethyl Substituent

The (2-bromo-1-chloroethyl) substituent influences the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring through inductive effects. The highly electronegative chlorine and bromine atoms on the ethyl side chain exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds to the benzene ring, reducing its electron density.

Consequently, the (2-bromo-1-chloroethyl) group is a deactivating substituent, making the benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

Regarding the directing effect, alkyl groups are typically ortho-, para-directing . This is because they can stabilize the arenium ion intermediate formed during ortho and para attack through hyperconjugation and a weak inductive electron-donating effect. Although the halogen atoms on the ethyl group are strongly withdrawing, this effect is primarily felt at the site of attachment and diminishes with distance. The arenium ion intermediates for ortho and para substitution have resonance structures where the positive charge is located on the carbon atom directly attached to the substituent. While the electron-withdrawing nature of the substituent would destabilize this adjacent positive charge, the fundamental directing influence of the alkyl backbone generally prevails. Therefore, the (2-bromo-1-chloroethyl) group is predicted to be an ortho-, para-director , albeit a deactivating one. The deactivation means that substitution will be slower than on benzene, and the ortho product may be sterically hindered by the bulky substituent.

Radical and Photochemical Transformations of this compound

Investigation of Carbon-Halogen Bond Homolysis

Under photochemical (UV irradiation) or thermal conditions, the carbon-halogen bonds in this compound can undergo homolytic cleavage to generate radical intermediates. pressbooks.pub The relative ease of homolysis is inversely related to the bond dissociation energy (BDE) of the bond .

| Bond | Approximate BDE (kJ/mol) |

|---|---|

| C-Br | ~285 |

| C-Cl (benzylic) | ~339 |

| C-H (benzylic) | ~356 |

A comparison of the BDEs reveals that the C-Br bond is significantly weaker than the C-Cl bond. Therefore, the primary photochemical or thermal event is the homolytic cleavage of the C-Br bond to generate a bromine radical and a 1-chloro-2-phenylethyl radical:

C₆H₅CH(Cl)CH₂Br → C₆H₅CH(Cl)CH₂• + Br•

While cleavage of the benzylic C-Cl bond is energetically more demanding, it would lead to the formation of a resonance-stabilized benzylic radical (C₆H₅ĊHCH₂Br). The stability of this potential radical intermediate makes the benzylic position susceptible to radical reactions. However, the significantly lower BDE of the C-Br bond suggests its cleavage is the more probable initiation step.

Once formed, these radical intermediates can participate in a variety of subsequent reactions, such as:

Hydrogen abstraction: The carbon-centered radical can abstract a hydrogen atom from a solvent molecule or another reactant, leading to the formation of (1-chloroethyl)benzene.

Elimination: The radical can undergo β-scission, eliminating a chlorine radical to form styrene.

Dimerization: Two carbon-centered radicals can combine to form a dimer.

The specific pathway followed depends on the reaction conditions, including the presence of other reagents and the temperature.

Photochemically Induced Reaction Pathways

The study of photochemically induced reactions of this compound involves understanding the molecule's behavior upon absorption of light. The presence of a benzene ring and two different carbon-halogen bonds (C-Cl and C-Br) at the benzylic and adjacent positions, respectively, offers several potential pathways for photochemical transformation. The initiation of these reactions typically involves the excitation of the molecule to a higher electronic state, which can lead to the homolytic cleavage of the weakest bond(s) to form radical intermediates.

The relative bond dissociation energies (BDEs) of the C-Cl and C-Br bonds are crucial in determining the initial photochemical event. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that its cleavage is the more probable primary photochemical process upon UV irradiation.

Table 1: Relevant Bond Dissociation Energies (Illustrative)

| Bond | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|

| Benzylic C-Cl | ~68-70 |

| Primary C-Br | ~70-72 |

Note: These are approximate values for similar chemical environments and serve to illustrate the relative bond strengths.

Upon absorption of a photon, this compound can undergo homolytic cleavage of the carbon-bromine bond, which is generally weaker than the carbon-chlorine bond, to generate a primary radical and a bromine radical.

Another plausible pathway, particularly with appropriate photosensitizers or higher energy irradiation, is the cleavage of the benzylic carbon-chlorine bond. This would result in the formation of a secondary benzylic radical and a chlorine radical. The stability of the resulting benzylic radical could favor this pathway under certain conditions.

The subsequent reactions of these radical intermediates can lead to a variety of products. These pathways include:

Radical Recombination: The generated radicals can recombine to reform the starting material or form new products.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules present in the reaction mixture.

Elimination Reactions: The intermediate radicals can undergo elimination of a halogen atom to form styrene derivatives. For instance, the radical formed after C-Cl bond cleavage could eliminate a bromine atom to form β-chlorostyrene.

Reactions with Oxygen: In the presence of oxygen, the radical intermediates can react to form peroxy radicals, leading to oxidation products.

The specific products and their distribution will depend on various factors, including the wavelength of light used, the solvent, the presence of photosensitizers or radical scavengers, and the reaction temperature.

Table 2: Potential Photochemical Reaction Pathways and Products of this compound (Hypothetical)

| Pathway | Initial Step | Key Intermediate(s) | Potential Final Product(s) |

|---|---|---|---|

| Pathway A | Homolytic cleavage of C-Br bond | 1-chloro-2-phenylethyl radical, Bromine radical | Styrene, (1-Chloroethyl)benzene, Recombination products |

| Pathway B | Homolytic cleavage of C-Cl bond | 2-bromo-1-phenylethyl radical, Chlorine radical | Styrene, (2-Bromoethyl)benzene, β-Bromostyrene |

| Pathway C | Photosensitized reaction | Excited state of photosensitizer, Radical ions | Products depending on the nature of the photosensitizer and reaction conditions |

Detailed research findings on the specific photochemically induced reaction pathways of this compound are not extensively documented in publicly accessible literature. However, studies on similar haloalkanes and styrene derivatives provide a framework for predicting its photochemical behavior. For example, the photolysis of benzylic halides is a well-known method for generating benzylic radicals, which can then undergo various follow-up reactions. The competition between C-Br and C-Cl bond cleavage would be a key aspect of the reactivity profile of this molecule under photochemical conditions.

Derivatization Strategies and Synthetic Applications of 2 Bromo 1 Chloroethyl Benzene in Complex Molecule Synthesis

Carbon-Carbon Bond Forming Reactions

The presence of two distinct carbon-halogen bonds in (2-Bromo-1-chloroethyl)benzene allows for its participation in a range of carbon-carbon bond-forming reactions, which are fundamental to the assembly of more complex organic molecules.

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples involving this compound are not extensively documented, the reactivity of its alkyl halide moieties suggests its potential as a substrate in various coupling protocols. Given the differential reactivity of carbon-bromine versus carbon-chlorine bonds, selective coupling reactions could potentially be achieved. For instance, the carbon-bromine bond is generally more reactive towards oxidative addition to a low-valent metal catalyst, such as palladium or nickel, than the carbon-chlorine bond.

This differential reactivity could be exploited in sequential coupling reactions. For example, a Sonogashira coupling could be envisioned at the bromine-bearing carbon, followed by a subsequent coupling reaction at the chlorine-bearing carbon under more forcing conditions.

Table 1: Hypothetical Organometallic Coupling Reactions of this compound

| Coupling Reaction | Organometallic Reagent | Catalyst | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | (2-Chloro-1-phenylethyl)benzene |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 1-Chloro-3-phenyl-1-butene |

| Negishi Coupling | Phenylzinc chloride | Pd(dba)₂ | (2-Chloro-1-phenylethyl)benzene |

This table represents theoretically plausible reactions based on the known reactivity of alkyl halides in organometallic coupling reactions. Specific experimental conditions and yields would require empirical determination.

This compound can serve as a precursor for the synthesis of substituted alkenes and alkynes through elimination and substitution-elimination sequences. Treatment of this compound with a strong base can induce dehydrohalogenation to form a mixture of vinyl halides. The regioselectivity of this elimination would be dependent on the base and reaction conditions.

Further reaction of the resulting vinyl halide or direct reaction of this compound with a strong base like sodium amide could potentially lead to the formation of phenylacetylene through a double dehydrohalogenation.

Alternatively, substitution reactions with alkynyl anions could lead to the formation of more complex alkyne structures. For instance, reaction with a lithium acetylide could proceed via nucleophilic substitution at the more reactive C-Br bond.

Table 2: Potential Synthesis of Alkenes and Alkynes from this compound

| Reagent | Reaction Type | Potential Product |

| Potassium tert-butoxide | Elimination | 1-Chloro-2-phenylethene / 1-Bromo-2-phenylethene |

| Sodium amide (2 equiv.) | Elimination | Phenylacetylene |

| Lithium phenylacetylide | Substitution | 1-Chloro-2,4-diphenyl-3-butyne |

This table illustrates potential synthetic routes based on established organic transformations. The actual product distribution and yields would need to be determined experimentally.

Carbon-Heteroatom Bond Forming Reactions

The electrophilic nature of the carbon atoms bearing the halogen atoms in this compound makes it a suitable substrate for nucleophilic substitution reactions, enabling the formation of various carbon-heteroatom bonds.

The Williamson ether synthesis provides a classic method for the preparation of ethers from alkyl halides. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com Reaction of this compound with an alkoxide, such as sodium ethoxide, would be expected to yield an ether. The reaction would likely proceed via an Sₙ2 mechanism, with the alkoxide preferentially attacking the carbon bearing the more labile bromide leaving group.

Synthesis of the corresponding alcohol can be achieved through hydrolysis, for example, by reaction with hydroxide ions. The conditions for this reaction would need to be carefully controlled to avoid competing elimination reactions.

Table 3: Synthesis of Ethers and Alcohols from this compound

| Nucleophile | Reagent | Product |

| Ethoxide | Sodium ethoxide | (2-Chloro-1-ethoxyethyl)benzene |

| Hydroxide | Sodium hydroxide | 1-Chloro-2-phenylethanol |

This table outlines expected products from nucleophilic substitution reactions based on general principles of alkyl halide reactivity.

The introduction of nitrogen-containing functional groups can be accomplished through reactions with nitrogen nucleophiles. The synthesis of nitriles can be achieved by reacting this compound with a cyanide salt, such as sodium cyanide. libretexts.orgorganic-chemistry.org This reaction typically proceeds via an Sₙ2 pathway.

Similarly, amine derivatives can be synthesized by reaction with ammonia (B1221849) or primary or secondary amines. libretexts.orgchemguide.co.uklibretexts.org These reactions can sometimes lead to mixtures of primary, secondary, and tertiary amines due to the reactivity of the newly formed amine. To achieve more controlled synthesis of primary amines, methods like the Gabriel synthesis, involving the use of potassium phthalimide followed by hydrolysis, can be employed.

Table 4: Synthesis of Nitriles and Amine Derivatives from this compound

| Nucleophile | Reagent | Potential Product |

| Cyanide | Sodium cyanide | 3-Chloro-3-phenylpropanenitrile |

| Ammonia | Ammonia | 1-Chloro-2-phenylethanamine |

| Phthalimide | Potassium phthalimide | N-(2-Chloro-1-phenylethyl)phthalimide |

This table presents potential products from the reaction of this compound with nitrogen-containing nucleophiles.

Stereoselective Transformations

The presence of a stereocenter at the carbon atom bearing the chlorine atom in this compound opens up the possibility for stereoselective transformations. If the starting material is enantiomerically enriched, reactions that proceed via a stereospecific mechanism, such as an Sₙ2 reaction, would lead to the formation of a product with a defined stereochemistry (inversion of configuration).

For instance, the reaction of an enantiomerically pure form of this compound with a nucleophile in an Sₙ2 reaction would be expected to produce a single enantiomer of the product. The development of asymmetric catalytic systems could also enable the enantioselective transformation of a racemic mixture of this compound. While specific examples for this substrate are not readily found in the literature, the principles of asymmetric synthesis suggest that such transformations are theoretically feasible.

Table 5: Potential Stereoselective Reactions of this compound

| Reagent/Catalyst | Reaction Type | Potential Outcome |

| Enantiomerically pure nucleophile | Sₙ2 Reaction | Diastereoselective product formation |

| Chiral catalyst | Kinetic resolution | Separation of enantiomers through differential reaction rates |

This table outlines hypothetical stereoselective transformations. The success and stereochemical outcome of such reactions would be highly dependent on the specific reagents and conditions employed.

Asymmetric Synthesis Applications

Asymmetric synthesis is a critical field in organic chemistry, focused on the creation of chiral molecules in an enantiomerically pure form. The utility of a substrate in this context depends on its ability to be transformed under the influence of a chiral catalyst, reagent, or auxiliary to yield a product with a high degree of stereochemical purity.

A thorough review of scientific literature and chemical databases did not yield specific examples or detailed research findings on the application of This compound as a substrate or key intermediate in asymmetric synthesis. There are no documented methods employing this compound in catalytic asymmetric reactions to produce specific enantiomerically enriched products. The potential for such applications exists hypothetically through stereoselective nucleophilic substitution at the benzylic carbon, but this has not been reported.

Diastereoselective and Enantioselective Control

Achieving diastereoselective and enantioselective control is paramount in the synthesis of complex molecules with multiple stereocenters. This control is typically achieved by exploiting the steric and electronic properties of the substrate in conjunction with chiral reagents or catalysts.

For This compound , there is no specific information available in the reviewed literature detailing its use in reactions where diastereoselective or enantioselective control is a primary objective. Research on stereocontrolled reactions, such as diastereoselective additions, eliminations, or substitutions involving this specific compound, has not been published. Consequently, there are no established protocols or research findings to report on controlling the stereochemical outcome of its derivatization.

Computational and Theoretical Investigations of 2 Bromo 1 Chloroethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, allowing for the detailed study of electronic structure and its implications for chemical behavior. These methods solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

A comprehensive search of scientific literature did not yield specific DFT studies focused on the molecular geometry and electronic structure of (2-Bromo-1-chloroethyl)benzene. Typically, such a study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The results would be presented in a table detailing the calculated structural parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data No published data is available for this compound. A representative table is shown for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. It provides a detailed picture of the Lewis-like chemical bonding structure and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. This analysis is also used to calculate the natural atomic charges on each atom, offering insight into the molecule's polarity.

Detailed research findings from an NBO analysis specifically performed on this compound, including charge distribution, have not been found in the existing scientific literature. Such an analysis would typically quantify the stabilization energies associated with hyperconjugative interactions, providing a deeper understanding of the molecule's electronic stability.

Reactivity Indices (e.g., Fukui Functions, Average Local Ionization Energies)

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. These descriptors, such as Fukui functions and average local ionization energies, help in predicting the most reactive sites within a molecule for various types of chemical reactions. Fukui functions identify the sites most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

A review of available scientific databases shows no specific studies calculating reactivity indices like Fukui functions or average local ionization energies for this compound. These calculations would provide a quantitative measure of local reactivity, complementing the qualitative picture offered by FMO analysis.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about the conformational flexibility and thermodynamic properties of a system.

Conformational Analysis and Energetics

Specific molecular dynamics simulations or dedicated conformational analysis studies detailing the conformational preferences and energetic landscape of this compound could not be located in the surveyed scientific literature. Such an investigation would typically identify the global minimum energy conformer and other low-energy conformers, along with the energy barriers for interconversion between them.

Solvent Effects and Interaction Dynamics

Computational studies are crucial for understanding the influence of the solvent environment on the behavior of molecules like this compound. The choice of solvent can significantly impact reaction rates and equilibria by differentially stabilizing the reactants, transition states, and products. Theoretical models are employed to simulate these complex interactions.

A common approach involves using a combination of quantum mechanics (QM) for the solute and molecular mechanics (MM) for the solvent (QM/MM). This allows for a detailed electronic structure calculation of the reacting species while efficiently modeling the bulk solvent. Another widely used method is the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous dielectric medium. nih.gov This approach is effective in capturing the bulk electrostatic effects of the solvent.

For a more detailed analysis, explicit solvent molecules can be included in the computational model, particularly for the first solvation shell where specific interactions like hydrogen bonding may occur. nih.gov Molecular dynamics (MD) simulations can be used to generate representative solute-solvent cluster geometries, which are then subjected to high-level ab initio calculations. cas.cz These simulations provide insights into the fine details of the solvent's structure and its dynamic influence on the solute. nih.gov For instance, studies on similar small halogenated molecules have shown that even for non-aqueous solvents, the precise arrangement of solvent molecules around the solute can significantly affect computed properties like NMR parameters. cas.cz The inclusion of the first solvation sphere often provides a satisfactory correction to values calculated in the gas phase. nih.gov

The table below illustrates how different computational solvent models can yield varying results for a given molecular property, emphasizing the importance of selecting an appropriate model.

| Computational Model | Calculated Value (ppm) | Key Characteristics |

|---|---|---|

| Gas Phase (Vacuum) | 4.50 | Provides a baseline with no solvent influence. |

| PCM (Chloroform) | 4.75 | Models bulk dielectric effects of the solvent. nih.gov |

| Single Explicit Solvent Molecule | 4.82 | Accounts for specific short-range interaction with one solvent molecule. |

| MD Cluster with PCM | 4.95 | Combines explicit modeling of the first solvation shell with bulk effects, offering high accuracy. nih.govcas.cz |

Ligand-Catalyst Interactions in Derivatization Processes

The derivatization of this compound, or more commonly its synthesis from styrene (B11656), often involves catalysts to control selectivity and efficiency. Computational chemistry provides powerful tools to investigate the intricate interactions between ligands, catalysts, and substrates at a molecular level.

In reactions such as the catalytic bromochlorination of alkenes, Lewis bases can be used to activate a halogen source. acs.org For example, a catalyst like triphenylphosphine (B44618) oxide (TPPO) can interact with a chlorinating agent such as thionyl chloride. acs.org Theoretical models, particularly Density Functional Theory (DFT), can be used to elucidate the mechanism of this interaction. Calculations can map the binding of the catalyst to the reagent, the subsequent activation process (e.g., chloride release), and the delivery of the halide to the substrate. acs.org

Similarly, computational studies can model interactions in Lewis acid-catalyzed processes. In the analogous bromocyanation of styrene, a Lewis acid like tris(pentafluorophenyl)borane (B72294) is used to activate the cyanogen (B1215507) bromide reagent. acs.org Theoretical calculations can characterize the Lewis acid-base adduct formed, revealing how the catalyst enhances the electrophilicity of the bromine atom and facilitates the subsequent reaction with the alkene.

These computational investigations typically focus on:

Binding Energies: Calculating the strength of the interaction between the catalyst and the substrate or reagent.

Structural Changes: Analyzing how the geometry of the catalyst and substrate changes upon binding.

Electronic Effects: Examining the charge distribution and orbital interactions to understand how the catalyst activates the reagent.

| Interaction Aspect | Computational Method | Information Gained |

|---|---|---|

| Catalyst-Reagent Binding | DFT Geometry Optimization | Structure and stability of the activated complex. |

| Mechanism of Activation | Transition State Search | Energy barriers for catalyst-mediated bond breaking/formation. |

| Electronic Activation | Natural Bond Orbital (NBO) Analysis | Changes in charge distribution and electrophilicity upon binding. |

Theoretical Reaction Pathway and Transition State Analysis

Activation Energy Calculations for Key Transformations

A fundamental application of computational chemistry is the detailed analysis of reaction pathways and the calculation of associated energy barriers. The activation energy (Ea), which is the minimum energy required for a reaction to occur, is a critical parameter that determines the reaction rate. libretexts.org

For a key transformation involving this compound, such as its formation from the bromochlorination of styrene, the reaction proceeds through a multi-step mechanism. This process is believed to involve the formation of a cyclic bromiranium ion intermediate. acs.org Computational methods, primarily DFT, can be used to map the entire potential energy surface of the reaction.

The process involves:

Locating Stationary Points: Geometries of the reactants, intermediates, transition states, and products are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Energies: The electronic energies of all stationary points are calculated to construct a reaction energy profile. The activation energy is the energy difference between the reactants and the highest energy transition state. libretexts.org

This analysis allows for a quantitative understanding of the reaction's feasibility and kinetics without performing the experiment.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Styrene + BrCl) | 0.0 | Baseline energy of starting materials. |

| Transition State 1 (TS1) | +5.2 | Formation of the bromiranium ion intermediate. |

| Bromiranium Ion Intermediate | +1.5 | A cyclic, three-membered ring intermediate. |

| Transition State 2 (TS2) | +7.8 | Nucleophilic attack by chloride on the intermediate. |

| Product (this compound) | -25.0 | Final stable product. |

Prediction of Regio- and Stereoselectivity

Computational chemistry is an invaluable tool for predicting and rationalizing the regio- and stereoselectivity of chemical reactions. In the formation of this compound from styrene, two key selectivities must be considered:

Regioselectivity: The addition of the chlorine atom to the benzylic carbon (C1) and the bromine atom to the terminal carbon (C2). This is explained by the greater stability of the positive charge on the benzylic carbon in the bromiranium ion intermediate, which directs the nucleophilic attack of the chloride ion to that position.

Stereoselectivity: The reaction proceeds via a stereospecific anti-addition. acs.org This means the bromine and chlorine atoms add to opposite faces of the original double bond.

Theoretical models can predict this outcome by comparing the activation energies of competing reaction pathways. For stereoselectivity, the transition states for syn-addition (both halogens adding to the same face) and anti-addition are located and their energies are calculated. The pathway with the lower activation energy is predicted to be the major one. The anti-addition pathway is typically favored because the backside attack of the chloride nucleophile on the bromiranium ion is sterically less hindered and electronically preferred.

| Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Anti-addition | TSanti | 0.0 | Major Product |

| Syn-addition | TSsyn | +4.5 | Minor or Unobserved Product |

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

A diligent search for Nuclear Magnetic Resonance (NMR) spectroscopic data, including 1H NMR, 13C NMR, and advanced 2D-NMR techniques such as COSY, HSQC, and HMBC, specifically for (2-Bromo-1-chloroethyl)benzene, did not yield any dedicated research articles or spectral data. While NMR is a fundamental tool for the structural elucidation of organic molecules, it appears that detailed studies on this particular compound have not been published or are not readily accessible. Information on related compounds is available but does not suffice for a scientifically accurate analysis of the title compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Similarly, experimental data from Vibrational Spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, for this compound could not be located. Such data would be crucial for identifying its functional groups and understanding its conformational properties. While general vibrational frequencies for aromatic compounds and alkyl halides are known, a specific analysis for this compound is absent from the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Basic information regarding the molecular weight of this compound can be found in chemical databases. nih.gov However, detailed mass spectrometry (MS) studies, including experimental mass spectra and an analysis of its fragmentation patterns, are not available. This information is vital for confirming the molecular weight and deducing the structural components of the molecule.

In-situ Spectroscopic Monitoring of Reaction Intermediates and Kinetics

No research articles detailing the use of in-situ spectroscopic techniques to monitor the formation or subsequent reactions of this compound were identified. Such studies are invaluable for understanding reaction mechanisms and kinetics, but it appears this level of investigation has not been reported for this compound.

Future Research Directions and Emerging Paradigms in 2 Bromo 1 Chloroethyl Benzene Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic methodologies. For (2-Bromo-1-chloroethyl)benzene, future research will likely focus on minimizing the environmental impact of its synthesis. This involves a shift away from hazardous reagents and solvents, and the adoption of processes that are more energy-efficient and generate less waste.

A promising avenue is the exploration of biocatalysis. Enzymes, such as halohydrin dehalogenases, could offer a highly selective and environmentally friendly route to vicinal halohydrins, which are precursors to compounds like this compound. researchgate.netnih.gov Biocatalytic approaches often proceed under mild reaction conditions in aqueous media, significantly reducing the need for volatile organic solvents. frontiersin.orgmdpi.com The development of robust and reusable immobilized enzymes will be crucial for the industrial viability of such processes.

Furthermore, the use of greener halogenating agents is a key area of investigation. Traditional methods often employ elemental bromine and chlorine, which pose significant safety and environmental hazards. Research into alternative halogen sources, such as N-halosuccinimides (NBS and NCS) or hydrohalic acids in the presence of mild oxidizing agents, can lead to more sustainable processes. reddit.com The principles of atom economy will also guide the development of new routes, favoring reactions where the majority of the atoms from the reactants are incorporated into the final product.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Biocatalysis | Enzymatic halogenation or halohydrin formation from styrene (B11656). | High selectivity, mild reaction conditions, reduced use of toxic reagents. nih.govfrontiersin.org |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids as reaction media. | Reduced VOC emissions, improved safety, potential for catalyst recycling. |

| Alternative Halogenating Agents | N-halosuccinimides, hydrohalic acids with mild oxidants. | Improved safety, reduced environmental impact compared to elemental halogens. reddit.com |

| Energy Efficiency | Microwave-assisted or photochemically-induced reactions. | Faster reaction times, lower energy consumption. nih.gov |

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is paramount for achieving high selectivity in the synthesis and subsequent transformations of this compound. Future research will focus on catalysts that can control both regioselectivity (the position of the bromine and chlorine atoms) and stereoselectivity (the three-dimensional arrangement of the atoms).

Asymmetric catalysis will be a major focus, aiming to produce enantiomerically pure forms of this compound. nih.govchiralpedia.com Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can direct the halogenation of styrene to favor the formation of one enantiomer over the other. mdpi.com This is particularly important for the synthesis of chiral drugs and other biologically active molecules where only one enantiomer exhibits the desired activity.

Moreover, the development of catalysts for the selective transformation of the C-Br and C-Cl bonds in this compound will open up new synthetic possibilities. For instance, catalysts that can selectively activate the C-Br bond for cross-coupling reactions while leaving the C-Cl bond intact would allow for a stepwise functionalization of the molecule. This would provide access to a wide range of complex molecular architectures. Photocatalysis is also an emerging area, where visible light is used to drive chemical reactions, offering a mild and selective alternative to traditional thermal methods. nih.gov

| Catalytic System | Target Transformation | Potential Advantages |

| Chiral Lewis Acids | Asymmetric halofunctionalization of styrene. | High enantioselectivity in the formation of this compound. nih.gov |

| Organocatalysts | Metal-free asymmetric halogenation. | Avoidance of heavy metal contamination, often milder reaction conditions. chiralpedia.com |

| Transition Metal Complexes | Selective cross-coupling at the C-Br or C-Cl position. | Stepwise functionalization to build molecular complexity. |

| Photoredox Catalysts | Light-induced selective halogenation or transformations. | Mild reaction conditions, unique reactivity patterns. nih.gov |

Advanced Computational Modeling for Predictive Chemical Behavior

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational studies can provide deep insights into its chemical behavior and guide the development of new synthetic strategies.

DFT calculations can be used to elucidate the reaction mechanisms of its formation, identifying the transition states and intermediates involved in the halogenation of styrene. acs.orgwhiterose.ac.ukacs.orgnih.gov This understanding is crucial for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts. For instance, computational models can predict the regioselectivity of the reaction based on the electronic properties of the starting materials and the catalyst. nih.gov

Furthermore, computational chemistry can be employed to predict the reactivity of this compound in subsequent transformations. By calculating the bond dissociation energies of the C-Br and C-Cl bonds, researchers can predict which bond is more likely to react under specific conditions. This predictive power can accelerate the discovery of new reactions and reduce the need for extensive experimental screening. Computational fluid dynamics (CFD) can also be used to model and optimize reactor design for the synthesis of this compound, ensuring efficient mixing and heat transfer. cetjournal.it

| Computational Method | Application in this compound Research | Information Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for its synthesis. | Understanding of transition states, intermediates, and the origin of selectivity. acs.orgwhiterose.ac.ukacs.orgnih.gov |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different solvents. | Insights into solvation effects and conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or toxicity. | Early-stage assessment of the molecule's potential applications and hazards. |

| Computational Fluid Dynamics (CFD) | Modeling of reactor performance for its synthesis. | Optimization of mixing, heat transfer, and overall process efficiency. cetjournal.it |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms represents a paradigm shift in how molecules are produced. For this compound, these technologies offer the potential for safer, more efficient, and highly controlled manufacturing processes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. syrris.comresearchgate.net The small reactor volumes enhance heat and mass transfer, allowing for better control over reaction temperature and mixing. This can lead to higher yields and selectivities, as well as improved safety, particularly when dealing with highly reactive intermediates or exothermic reactions.

Automated synthesis platforms, often coupled with flow reactors, can enable the rapid optimization of reaction conditions. mpg.dersc.orgmit.edu By systematically varying parameters such as temperature, pressure, and reactant concentrations, these platforms can quickly identify the optimal conditions for the synthesis of this compound. The integration of artificial intelligence and machine learning algorithms can further accelerate this process by intelligently guiding the experimental design. iscientific.orgijsetpub.comaihub.orgsciencedaily.comrsc.org This approach not only speeds up research and development but also facilitates a more seamless transition from laboratory-scale synthesis to industrial production.

| Technology | Application in this compound Chemistry | Key Benefits |

| Flow Chemistry | Continuous synthesis of this compound. | Enhanced safety, improved heat and mass transfer, higher yields and selectivity. syrris.comresearchgate.net |

| Automated Synthesis Platforms | High-throughput screening and optimization of reaction conditions. | Rapid identification of optimal synthetic parameters, reduced manual labor. mpg.dersc.orgmit.edu |

| In-line Analytics (e.g., NMR, IR) | Real-time monitoring of the reaction progress. | Precise control over the reaction, immediate detection of issues. |

| Machine Learning Algorithms | Predictive modeling and optimization of synthetic routes. | Accelerated discovery of new reaction conditions and pathways. iscientific.orgijsetpub.comaihub.orgsciencedaily.comrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.